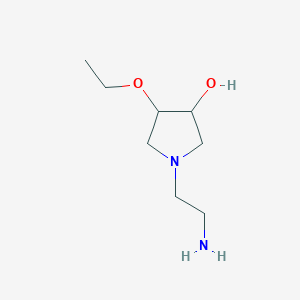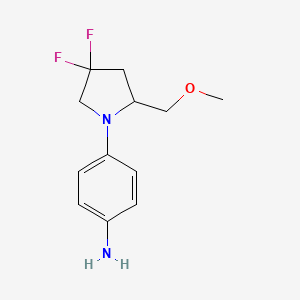
1-(6-(hydroxyméthyl)indolin-1-yl)-2-chloroéthan-1-one
Vue d'ensemble
Description
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, tels que « 1-(6-(hydroxyméthyl)indolin-1-yl)-2-chloroéthan-1-one », ont été rapportés pour présenter des propriétés antivirales significatives. Par exemple, certains composés à base d'indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . La flexibilité structurelle de l'indole permet la synthèse de divers dérivés qui peuvent être optimisés pour des effets antiviraux améliorés.
Agents anti-inflammatoires
L'échafaudage d'indoline, qui fait partie du composé en question, a été utilisé pour créer de puissants agents anti-inflammatoires . Ces composés peuvent être synthétisés et évalués pour leur efficacité à réduire l'inflammation, qui est une caractéristique pathologique courante de diverses maladies, y compris les maladies auto-immunes.
Propriétés anticancéreuses
Les dérivés de l'indole sont connus pour posséder des activités anticancéreuses. Ils peuvent interagir avec plusieurs cibles cellulaires, perturbant la prolifération des cellules cancéreuses et induisant l'apoptose. Le composé « this compound » pourrait être étudié pour son utilisation potentielle en thérapie anticancéreuse, étant donné le large éventail d'activités biologiques présentées par les dérivés de l'indole .
Applications antioxydantes
Les dérivés d'indoline ont été synthétisés et évalués comme de puissants antioxydants . Les antioxydants sont cruciaux pour lutter contre le stress oxydatif, qui est impliqué dans le vieillissement et diverses maladies chroniques. Le composé en question pourrait être exploré pour sa capacité antioxydante, qui pourrait contribuer à la prévention ou au traitement des affections liées au stress oxydatif.
Effets antimicrobiens
Le noyau indole est une caractéristique commune dans de nombreuses molécules de médicaments synthétiques en raison de ses propriétés antimicrobiennes. Les dérivés de l'indole peuvent être conçus pour cibler une gamme de pathogènes microbiens, offrant des applications potentielles dans le traitement des maladies infectieuses .
Régulation de la croissance des plantes
L'acide indole-3-acétique, un dérivé de l'indole, est une hormone végétale bien connue impliquée dans la régulation de la croissance des plantes. En étudiant les effets de « this compound » sur les plantes, les chercheurs pourraient potentiellement développer de nouveaux produits agrochimiques qui améliorent le rendement des cultures et la résilience .
Mécanisme D'action
Target of Action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities of indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function. Additionally, the chloro group can participate in nucleophilic substitution reactions, further influencing biochemical pathways .
Cellular Effects
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, the compound may interact with DNA or RNA, influencing gene expression by modulating transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Toxicity studies have shown that very high doses can cause cellular damage and disrupt normal physiological functions .
Metabolic Pathways
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within the cell. The compound may also influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA and influences gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it participates in various biochemical processes .
Propriétés
IUPAC Name |
2-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-2-1-8(7-14)5-10(9)13/h1-2,5,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBWJEBLEICBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493129.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)







![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)

![6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493148.png)
![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
